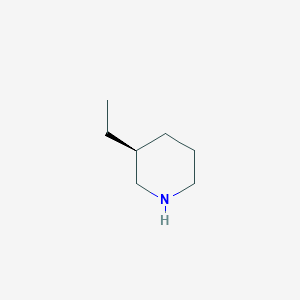
(3S)-3-Ethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Ethylpiperidine is a chiral piperidine derivative with the molecular formula C7H15N It is an organic compound that features a piperidine ring substituted with an ethyl group at the third carbon atom in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Ethylpiperidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-ethylpyridine using a chiral catalyst. The reaction typically requires hydrogen gas and a suitable solvent, such as ethanol or methanol, under elevated pressure and temperature conditions.
Another method involves the reduction of 3-ethylpyridine using a chiral reducing agent, such as a borane complex or a chiral hydride donor. This reaction is usually carried out in an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its scalability and efficiency. The process involves the use of a chiral catalyst, such as a rhodium or ruthenium complex, in a high-pressure hydrogenation reactor. The reaction conditions are optimized to maximize yield and enantioselectivity, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Ethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the nitrogen atom is substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
(3S)-3-Ethylpiperidine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays and studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S)-3-Ethylpiperidine depends on its specific application. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating to a metal center and facilitating enantioselective reactions. In biological systems, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity through various pathways.
Comparison with Similar Compounds
(3S)-3-Ethylpiperidine can be compared with other similar compounds, such as:
(3R)-3-Ethylpiperidine: The enantiomer of this compound, which may exhibit different biological activity and selectivity in asymmetric reactions.
3-Methylpiperidine: A structurally similar compound with a methyl group instead of an ethyl group, which may have different chemical and biological properties.
3-Propylpiperidine: Another analog with a propyl group, which may show variations in reactivity and application compared to this compound.
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(3S)-3-ethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-2-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
YLUDSYGJHAQGOD-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H]1CCCNC1 |
Canonical SMILES |
CCC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


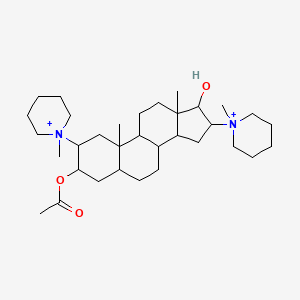
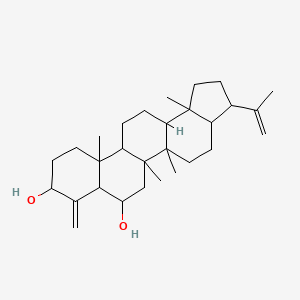

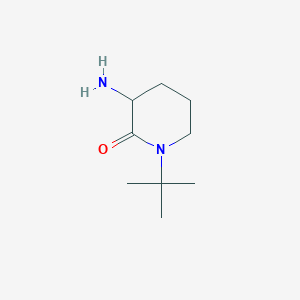
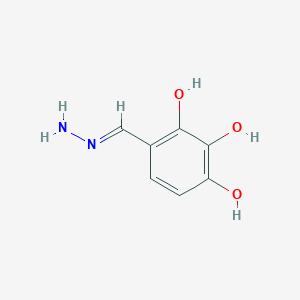
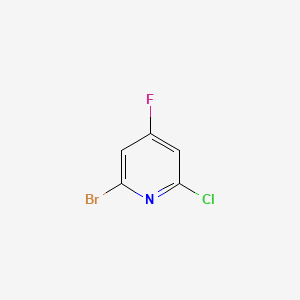
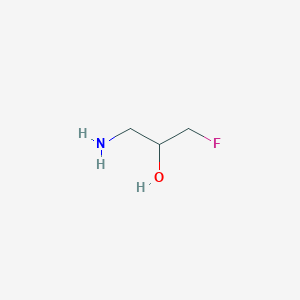
![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12292085.png)
![[[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12292098.png)
![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)
![benzyl N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292114.png)
![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12292123.png)
![2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid](/img/structure/B12292133.png)
